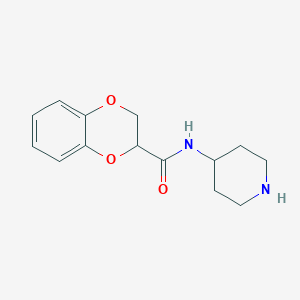
4-(aminomethyl)-N-(2-methoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(aminomethyl)-N-(2-methoxyethyl)benzamide, also known as BML-284, is a small molecule inhibitor of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a key role in adipocyte differentiation, glucose homeostasis, and lipid metabolism. Inhibition of PPARγ has been implicated in the treatment of obesity, type 2 diabetes, and other metabolic disorders. BML-284 has been identified as a potential therapeutic agent for these conditions and has been extensively studied in scientific research.
作用機序
4-(aminomethyl)-N-(2-methoxyethyl)benzamide acts as a selective inhibitor of PPARγ by binding to its ligand-binding domain and blocking its transcriptional activity. PPARγ regulates the expression of genes involved in adipocyte differentiation, lipid metabolism, and glucose homeostasis. Inhibition of PPARγ by 4-(aminomethyl)-N-(2-methoxyethyl)benzamide leads to the downregulation of these genes, resulting in the suppression of adipocyte differentiation and lipid accumulation, as well as the improvement of insulin sensitivity and glucose uptake.
Biochemical and physiological effects:
4-(aminomethyl)-N-(2-methoxyethyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4-(aminomethyl)-N-(2-methoxyethyl)benzamide inhibits adipocyte differentiation and lipid accumulation by suppressing the expression of genes involved in these processes. In addition, 4-(aminomethyl)-N-(2-methoxyethyl)benzamide has been shown to improve insulin sensitivity and glucose uptake in adipocytes by upregulating the expression of genes involved in glucose transport and metabolism.
実験室実験の利点と制限
One of the advantages of using 4-(aminomethyl)-N-(2-methoxyethyl)benzamide in lab experiments is its selectivity for PPARγ, which allows for the specific inhibition of this transcription factor without affecting other signaling pathways. In addition, 4-(aminomethyl)-N-(2-methoxyethyl)benzamide has been shown to have a high potency and efficacy in inhibiting PPARγ, making it a useful tool for studying the role of this transcription factor in metabolic disorders. However, one limitation of using 4-(aminomethyl)-N-(2-methoxyethyl)benzamide in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for the study of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide and its potential therapeutic applications. One direction is the development of more potent and selective PPARγ inhibitors based on the structure of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide. Another direction is the investigation of the effects of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide on other signaling pathways involved in metabolic disorders, such as the AMP-activated protein kinase (AMPK) pathway. Finally, the potential use of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide in combination with other therapeutic agents for the treatment of metabolic disorders should be explored.
合成法
The synthesis of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide involves a multistep process starting with the reaction of 4-nitrobenzaldehyde with 2-methoxyethylamine to form the corresponding imine intermediate. The imine is then reduced with sodium borohydride to yield the amine intermediate, which is subsequently acylated with 4-formylbenzoic acid to form the final product.
科学的研究の応用
4-(aminomethyl)-N-(2-methoxyethyl)benzamide has been extensively studied in scientific research for its potential therapeutic effects on metabolic disorders. In vitro studies have shown that 4-(aminomethyl)-N-(2-methoxyethyl)benzamide inhibits adipocyte differentiation and lipid accumulation, indicating its potential use in the treatment of obesity. In addition, 4-(aminomethyl)-N-(2-methoxyethyl)benzamide has been shown to improve insulin sensitivity and glucose uptake in adipocytes, suggesting its potential use in the treatment of type 2 diabetes.
特性
IUPAC Name |
4-(aminomethyl)-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-7-6-13-11(14)10-4-2-9(8-12)3-5-10/h2-5H,6-8,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPXNLHUJNNCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-N-(2-methoxyethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole](/img/structure/B7460012.png)
![N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B7460020.png)
![(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7460021.png)



![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7460064.png)
![3-Methyl-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B7460066.png)
![3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7460078.png)

![2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7460095.png)